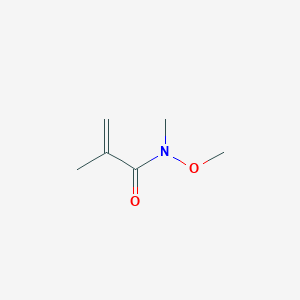

N-Methoxy-2,N-dimethylacrylamide

Overview

Description

N-Methoxy-2,N-dimethylacrylamide (NMDMA) is an acrylamide derivative that is used in a variety of scientific research applications. It is a monomer, a small molecule that can be used as a building block for larger molecules. It has been used in the synthesis of various polymers and other compounds, as well as in the study of various biochemical and physiological processes. NMDMA is a versatile molecule with a wide range of applications in scientific research.

Scientific Research Applications

Copolymers of N,N-dimethylacrylamide and 2-methoxy-ethylacrylate have been characterized for their thermotropism and glass transition temperatures. These copolymers exhibit lower critical solution temperatures that increase with the content of 2-methoxy-ethylacrylate, suggesting potential applications in temperature-sensitive materials (El-Ejmi & Huglin, 1996).

Amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate synthesized using ATRP in aqueous media demonstrate copolymers with molecular weights up to 34000. These findings have implications for the development of novel polymeric materials (Lee, Russell, & Matyjaszewski, 2003).

N,N-dimethylacrylamide polymer (DMAM) has a wide range of applications in different fields, with various synthetic methods and applications being explored. This broad applicability underscores the versatility of DMAM in scientific research (Xiaohua, 2009).

New poly(methacrylamide) materials with functional side groups of potential biomedical interest have been developed. These materials show a lower isotacticity parameter compared to poly(methyl methacrylate), which could be attributed to the stiffer methacrylamide side groups, offering new avenues in biomedical research (Gallardo & Román, 1993).

N,N-dimethylacrylamide/methacrylic ester copolymers with varying molecular weights have been prepared, demonstrating a decrease in water surface tension. These properties offer potential for various applications, including surface modification and coatings (Weinert & Piirma, 1989).

A light-switchable polymer capable of condensing and releasing double-strand DNA and switching from antibacterial to non-toxic activity against Escherichia coli bacterial cells has been developed. This innovation has significant implications in the field of biomedicine and materials science (Sobolčiak et al., 2013).

Safety and Hazards

properties

IUPAC Name |

N-methoxy-N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFRIXKHXJIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462543 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132960-14-6 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

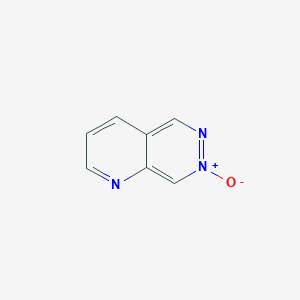

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)